

In Vitro Characterization of A-582941: A Technical Guide

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Compound of Interest

Compound Name: A-582941 dihydrochloride

Cat. No.: B1666399

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Abstract

A-582941 is a novel, high-affinity partial agonist for the $\alpha 7$ neuronal nicotinic acetylcholine receptor (nAChR) with demonstrated pro-cognitive effects. This document provides a comprehensive technical overview of the in vitro pharmacological characterization of A-582941, intended for researchers and professionals in the field of drug development. The guide details the binding affinity, functional potency, and downstream signaling effects of A-582941, supported by structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction

The $\alpha 7$ neuronal nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.^[1] Its role in modulating neurotransmitter release and neuronal signaling has made it a key target for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive deficits. A-582941 has emerged as a significant compound in this area, exhibiting promising preclinical data as a selective $\alpha 7$ nAChR agonist.^[2] This guide synthesizes the available in vitro data to provide a detailed characterization of its pharmacological profile.

Binding Affinity Profile

A-582941 demonstrates high affinity and selectivity for the human and rat $\alpha 7$ nAChR.[3][4] Radioligand binding assays have been instrumental in determining its binding characteristics across various nAChR subtypes.

Table 1: Radioligand Binding Affinities (K_i) of A-582941 for nAChR Subtypes

Receptor Subtype	Radioligand	Tissue/Cell Line	Species	K _i (nM)	Reference
$\alpha 7$	[3H]A-585539	Brain Membranes	Rat	10.8	[1]
$\alpha 7$	Not Specified	Not Specified	Human	16.7	[2][3]
$\alpha 4\beta 2$	[3H]cytisine	Brain Membranes	Rat	>100,000	[1]
$\alpha 3\beta 4^*$	[3H]epibatidine	IMR-32 Cell Membranes	Human	4,700	[1]
$\alpha 1\beta 1\gamma\delta$ (muscle)	Not Specified	Not Specified	Not Specified	>30,000	[1]
5-HT ₃	[3H]BRL-43694	Not Specified	Human	150	[5]

Note: A lower K_i value indicates a higher binding affinity.

Functional Activity

As a partial agonist, A-582941 activates the $\alpha 7$ nAChR, leading to ion channel opening and downstream cellular responses. Its functional potency has been assessed through various in vitro assays.

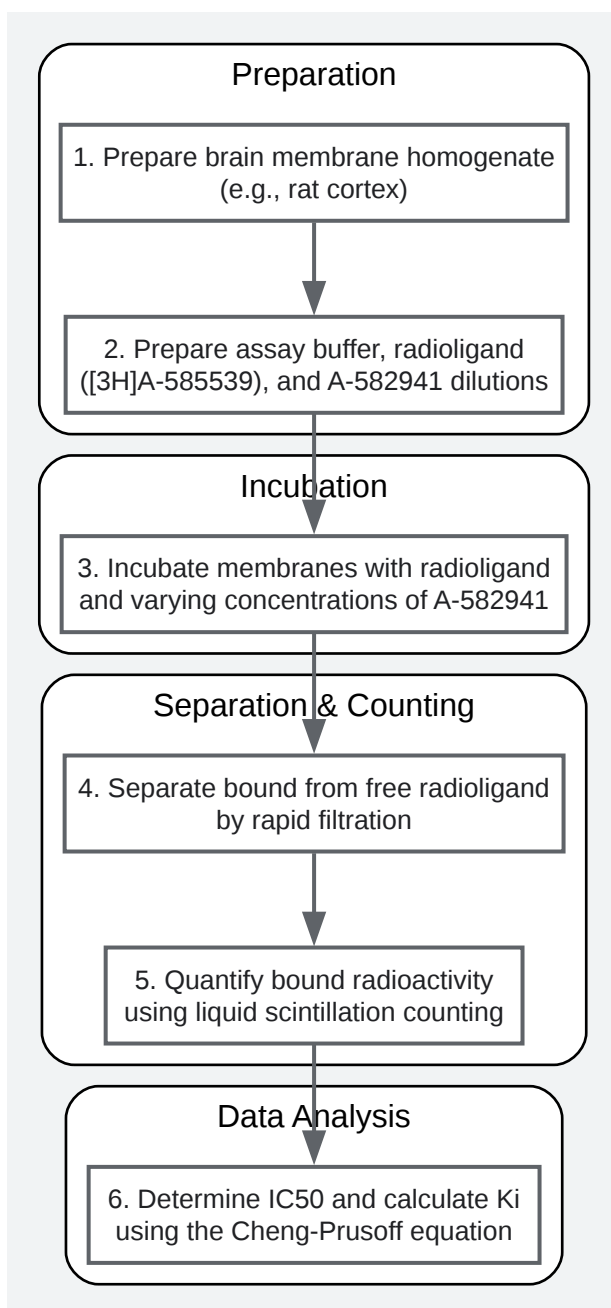
Table 2: Functional Activity (EC₅₀) of A-582941

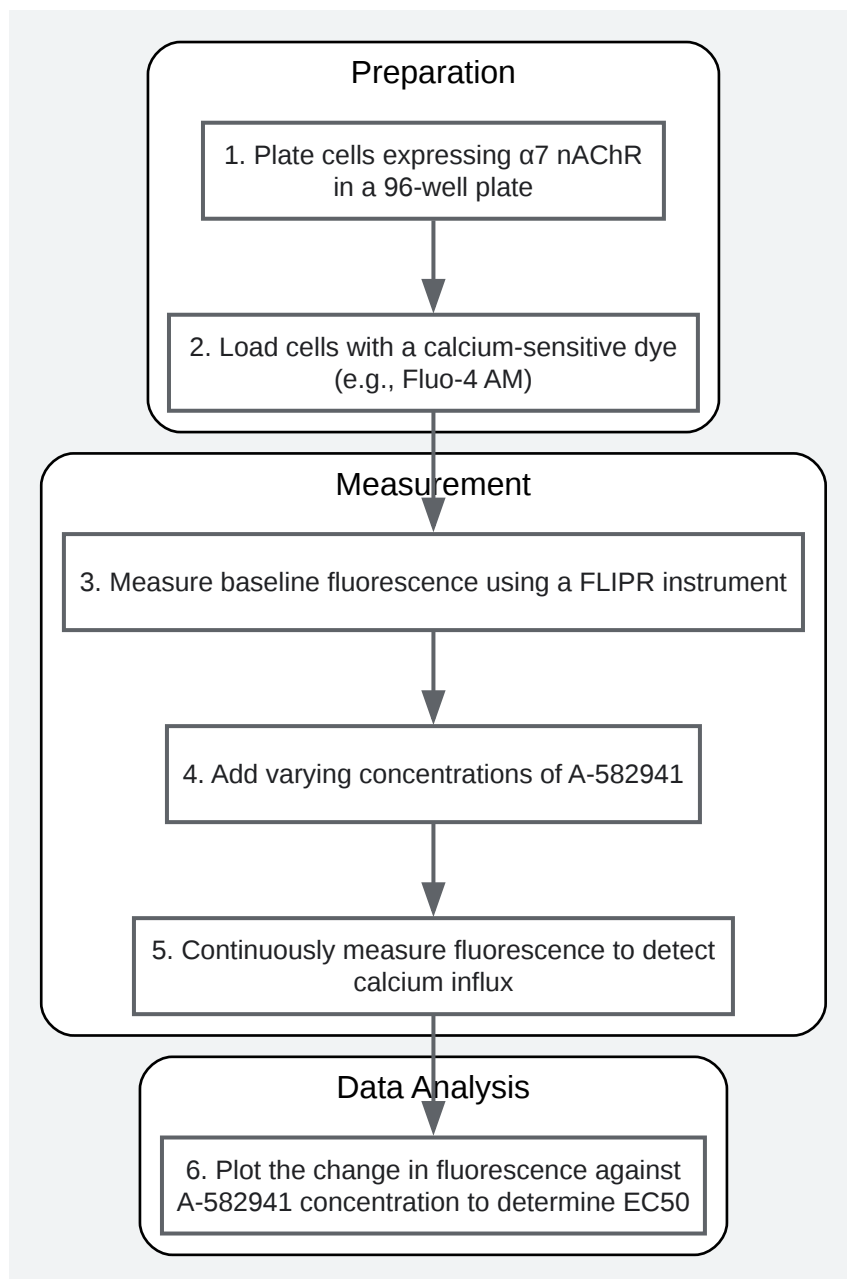
Assay Type	Cell Line/System	Measured Response	Species	EC50 (nM)	E _{max} (% of ACh)	Reference
Electrophysiology	Xenopus oocytes expressing $\alpha 7$ nAChR	Ion Current	Rat	2,450	60	[5]
ERK1/2 Phosphorylation	PC12 cells expressing $\alpha 7$ nAChR	pERK1/2 Levels	Not Specified	95	Not Specified	[1]

Note: EC50 represents the concentration of a drug that gives half-maximal response. E_{max} is the maximum response achievable by the drug.

Downstream Signaling Pathways

Activation of the $\alpha 7$ nAChR by A-582941 initiates intracellular signaling cascades known to be involved in synaptic plasticity and cell survival. Notably, A-582941 has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and cAMP Response Element-Binding protein (CREB).[\[1\]](#)[\[2\]](#)[\[6\]](#)





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